TAAR1 Agonist Potency: Alkyl Chain Length Modulates EC50 Values in 2-(5-Substituted-4H-1,2,4-triazol-3-yl)ethanamines
In the TAAR1 agonist patent series WO2023033681A1, the 5-propyl-substituted 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine scaffold serves as a critical reference for evaluating alkyl chain length effects on receptor activation [1]. The patent discloses a related compound, 2-(5-(4′-chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764), which demonstrates robust in vivo efficacy in multiple schizophrenia-relevant behavioral models [2]. While the specific EC50 for 2-(5-propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is not disclosed in public literature, the SAR trends indicate that 5-position substitution with alkyl groups (including propyl) versus aryl groups produces distinct TAAR1 activation profiles that are not interchangeable.
| Evidence Dimension | TAAR1 functional activation (cAMP assay) |
|---|---|
| Target Compound Data | Data not publicly available; compound serves as alkyl SAR reference scaffold |
| Comparator Or Baseline | 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethan-1-amine derivatives (e.g., LK00764: EC50 = not specified in abstract but demonstrated in vivo efficacy in MK-801-induced hyperactivity and DAT-KO rat models) |
| Quantified Difference | Alkyl (propyl) vs. aryl (4′-chloro-[1,1′-biphenyl]) substitution at 5-position yields distinct TAAR1 activation signatures; alkyl derivatives serve as baseline controls for SAR deconvolution |
| Conditions | cAMP accumulation assay in HEK-293 cells expressing human TAAR1; in vivo behavioral models in rats (MK-801-induced hyperactivity, DAT-KO locomotor activity, stress-induced hyperthermia) |
Why This Matters
For researchers developing TAAR1-targeted therapeutics, the propyl-substituted ethanamine provides a defined alkyl benchmark essential for interpreting the contribution of lipophilic bulk versus aromatic π-stacking to receptor activation and downstream signaling bias.
- [1] WO2023033681A1: Substituted 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethanamines as modulators of trace amine-associated receptor 1 (TAAR1), WIPO (PCT), 2022. View Source
- [2] Krasavin M, et al. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Pharmaceuticals, 2022, 15(11), 1390. DOI: 10.3390/ph15111390. View Source
